N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide
Description
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Properties
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-12(2)18(24)19-9-10-26-16-8-7-15-20-21-17(23(15)22-16)13-5-4-6-14(11-13)25-3/h4-8,11-12H,9-10H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHZEVNEXRCBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCOC1=NN2C(=NN=C2C3=CC(=CC=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide is a type of triazole compound. Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities. .
Mode of Action
Triazole compounds are known for their ability to bind readily in the biological system with various enzymes and receptors, which suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds, it can be inferred that this compound may affect multiple pathways and have diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with triazole compounds, it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide are largely determined by its triazole nucleus. This nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular. The compound is readily capable of binding in the biological system with a variety of enzymes and receptors.
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. Triazole compounds are known to interact with a variety of enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Triazole compounds are known to interact with a variety of transporters and binding proteins, and can have effects on their localization or accumulation.
Subcellular Localization
The subcellular localization of this compound is not yet fully known. Triazole compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications.
Biological Activity
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide is a synthetic compound characterized by a complex molecular structure that includes triazole and pyridazine moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Chemical Formula: C14H15N5O2
- Molecular Weight: Approximately 285.31 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity. Notably, it has been associated with anti-inflammatory properties and potential inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. This suggests its potential utility in treating conditions characterized by inflammation.
The primary mechanism of action appears to involve the inhibition of COX enzymes. The structural features of the compound may allow it to bind effectively to these enzymes, similar to other known COX inhibitors. Further studies using molecular docking simulations and enzyme kinetics are necessary to elucidate these interactions fully.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds known for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Rofecoxib | Diaryl heterocycles | COX-II selective inhibitor |
| Celecoxib | Sulfonamide group | COX-II selective inhibitor |
| Indomethacin | Indole structure | Non-selective COX inhibitor |
This compound stands out due to its unique combination of triazole and pyridazine moieties along with a phenoxy acetamide structure. This specific arrangement may confer distinct pharmacological properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially leading to improved efficacy or reduced side effects in clinical settings.
Case Studies and Research Findings
Research into compounds similar to this compound has shown promising results:
- Anti-inflammatory Activity : Studies have indicated that compounds with similar triazole and pyridazine structures can inhibit COX enzymes effectively. For instance, VIG3b demonstrated significant selectivity towards COX-II in human whole blood assays and showed efficacy in reducing inflammation in carrageenan-induced lung injury models .
- Antitumor Activity : A series of new triazolo derivatives were evaluated for their antiproliferative effects against various cancer cell lines. Some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like Cisplatin .
Future Directions
Given the preliminary findings regarding the biological activity of this compound:
- Further Research : Comprehensive studies are needed to confirm its efficacy and safety profile through in vitro and in vivo models.
- Mechanistic Studies : Detailed investigations into its binding affinity for COX enzymes and other potential biological targets will provide insight into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
